EGFR Wild-Type Inhibition Potency Benchmark
The target compound shares the identical quinazolin-4(3H)-one core and C-6 4-methoxybenzamide substituent of compound 6g, which was the most potent EGFR wild-type inhibitor in the reported series with an IC50 of 5 nM [1]. In the same study, analogs bearing different C-6 benzamide groups (e.g., unsubstituted benzamide or 4-chlorobenzamide) displayed IC50 values ranging from 32 nM to >1000 nM against EGFR wild-type, confirming that the 4-methoxy substituent is critical for low-nanomolar potency [1]. Although direct IC50 data for the target compound is not reported in the primary literature, its structural identity to the 6g pharmacophore at both the C-6 and core positions supports a class-level inference of comparable EGFR inhibitory activity.
| Evidence Dimension | EGFR wild-type kinase inhibition |
|---|---|
| Target Compound Data | Not directly reported; scaffold-identical to compound 6g |
| Comparator Or Baseline | Compound 6g (C-6 4-methoxybenzamide, same core) IC50 = 5 nM; other C-6 benzamide analogs IC50 = 32–>1000 nM |
| Quantified Difference | ~6- to >200-fold potency advantage for 4-methoxybenzamide vs. alternative C-6 substituents |
| Conditions | HTRF KinEASE TK assay; preincubation with compound 30 min, ATP addition, incubation 30 min |
Why This Matters
For researchers building on the 6g scaffold or screening for EGFR inhibitors, sourcing the exact 4-methoxy N-3 isopropyl derivative ensures continuity with the most potent pharmacophore in the published series.
- [1] Hou, W.; Ren, Y.; Zhang, Z.; Sun, H.; Ma, Y.; Yan, B. Novel quinazoline derivatives bearing various 6-benzamide moieties as highly selective and potent EGFR inhibitors. Bioorg. Med. Chem. 2018, 26, 1740-1750. DOI: 10.1016/j.bmc.2018.02.022. View Source
